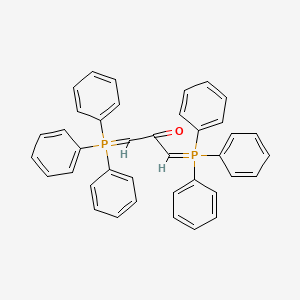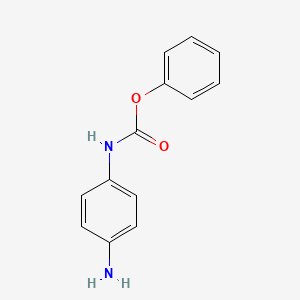
phenyl N-(4-aminophenyl)carbamate
Descripción general
Descripción
Phenyl N-(4-aminophenyl)carbamate is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is also known as PAC.
Synthesis Analysis
The synthesis of carbamate compounds like this compound can be achieved through carbamoylation . This process involves the reaction of amines with organic carbonates such as dimethyl carbonate . The carbamoylation reaction has gained attention because it provides a non-phosgene route to N-alkyl carbamate .Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate functional group, which appears like a combination of an ester and an amide, with N and O flanking a carbonyl .Chemical Reactions Analysis
The reaction of amines with organic carbonates such as dimethyl carbonate proceeds as follows: R NH2 + R’ OC(O)OR’ → (cat.) R NH C(O) OR’ + R’ OH . This is an environmentally benign synthetic route to carbamate esters .Aplicaciones Científicas De Investigación
Prodrug Forms for Protecting Phenols
Phenyl carbamates derived from amino acids have been assessed as potential prodrugs aimed at protecting phenolic drugs against first-pass metabolism after oral administration. These carbamates showed stability in acidic solutions but hydrolyzed more readily at physiological pH, suggesting their utility in reducing first-pass metabolism of vulnerable phenol groups (Hansen, Mørk, & Bundgaard, 1992).
Cyclization-Activated Prodrug Forms
Phenyl N-(2-aminoethyl)carbamates, derived from various substituted ethyl diamines and phenol, were evaluated as prodrug forms to protect phenolic drugs against first-pass metabolism. These compounds demonstrated high stability at lower pH levels and degraded through a cyclization process at higher pH values, releasing the parent phenol. This non-enzymatic, pH-dependent conversion suggests a potentially useful approach for reducing the extent of first-pass metabolism of phenolic drugs (Thomsen et al., 1994).
Biosensor Applications
Phenyl N-(4-aminophenyl)carbamate derivatives have been utilized in the development of biosensors. For example, organophosphorus and carbamic pesticides have been determined using an amperometric acetylcholinesterase-based biosensor, highlighting the role of phenyl carbamates in environmental monitoring and pesticide detection (Rosa et al., 1994).
Synthesis and Chemical Reactivity
The synthesis and reactivity of phenyl carbamates, such as phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, have been studied for their applications in the development of antitumor drugs and small molecular inhibitors. These studies provide insights into the chemical properties and potential therapeutic applications of phenyl carbamate derivatives (Gan et al., 2021).
Mecanismo De Acción
Target of Action
Phenyl N-(4-aminophenyl)carbamate, also known as PAC, is a carbamate derivative. Carbamates are known to interact with various enzymes and receptors in the body . .
Mode of Action
Carbamates, including PAC, have a unique ability to modulate inter- and intramolecular interactions with their target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Biochemical Pathways
For instance, they are involved in enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Pharmacokinetics
, which could suggest good bioavailability for PAC.
Result of Action
For instance, some carbamates are used in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Action Environment
For instance, the presence of certain ions or molecules can affect the stability and reactivity of carbamates .
Safety and Hazards
Direcciones Futuras
Carbamate esters, including phenyl N-(4-aminophenyl)carbamate, have wide applications in the chemical industry . They are important intermediates in the synthesis of pharmaceuticals, agrochemicals and can also be used as protecting groups for amine functionality . The phosgene-free synthesis of carbamates from amines can be regarded as a step towards sustainability and efficiency in chemical processes .
Propiedades
IUPAC Name |
phenyl N-(4-aminophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-10-6-8-11(9-7-10)15-13(16)17-12-4-2-1-3-5-12/h1-9H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJWATZWCACOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





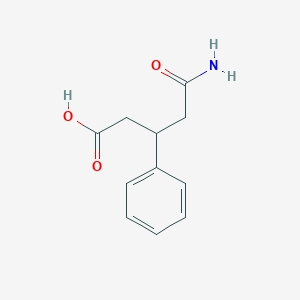

![1,6-Dihydropyrrolo[2,3-e]indole](/img/structure/B3276682.png)

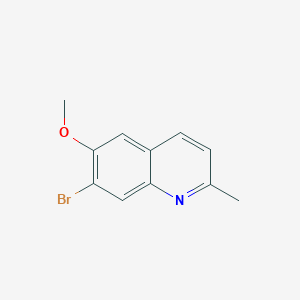
![[1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)-](/img/structure/B3276700.png)

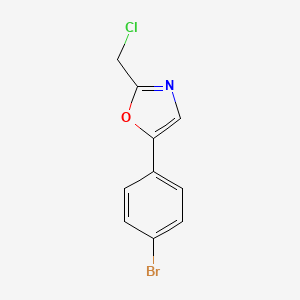
![(3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B3276735.png)


